4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride
Overview
Description
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is characterized by the presence of a bromine atom, a nitro group, and a piperidine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride typically involves multiple steps. One common method starts with the bromination of 2-nitrophenol to introduce the bromine atom at the 4-position. This is followed by the etherification of the resulting 4-bromo-2-nitrophenol with 2-(2-piperidinyl)ethyl chloride under basic conditions to form the desired ether linkage. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for bromination and etherification steps, ensuring consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides using oxidizing agents like m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide.
Reduction: Hydrogen gas with a palladium catalyst or metal hydrides like lithium aluminum hydride.
Oxidation: m-Chloroperbenzoic acid or other peracids.
Major Products
Substitution: Products with different functional groups replacing the bromine atom.
Reduction: 4-Amino-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride.
Oxidation: N-oxides of the piperidine ring.
Scientific Research Applications
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in studies involving enzyme inhibition and receptor binding due to its structural features.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride depends on its application. In biological systems, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The presence of the nitro group and the piperidine ring can influence its binding affinity and specificity, making it a valuable tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-nitrophenol: Lacks the piperidine ring and ether linkage, making it less versatile in certain applications.
2-(2-Piperidinyl)ethyl chloride: Lacks the bromine and nitro groups, limiting its reactivity and application scope.
4-Amino-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride: A reduced form of the compound with different chemical properties and applications.
Uniqueness
4-Bromo-2-nitrophenyl 2-(2-piperidinyl)ethyl ether hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-[2-(4-bromo-2-nitrophenoxy)ethyl]piperidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O3.ClH/c14-10-4-5-13(12(9-10)16(17)18)19-8-6-11-3-1-2-7-15-11;/h4-5,9,11,15H,1-3,6-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNRERUCTSLTPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCOC2=C(C=C(C=C2)Br)[N+](=O)[O-].Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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